

potential off-target effects of KU-60019 in experiments

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Compound of Interest		
Compound Name:	KU-60019	
Cat. No.:	B7881776	Get Quote

Technical Support Center: KU-60019

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ATM kinase inhibitor, **KU-60019**.

Frequently Asked Questions (FAQs)

Q1: How specific is **KU-60019** for ATM kinase?

A1: **KU-60019** is a potent and highly selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] It exhibits an IC50 of 6.3 nM for ATM in cell-free assays.[2][3] Its selectivity for ATM is significantly higher compared to other related kinases such as DNA-dependent protein kinase (DNA-PKcs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, with IC50 values of 1.7 μ M and >10 μ M, respectively.[3] This represents a 270- and 1600-fold selectivity for ATM over DNA-PK and ATR.[3] Furthermore, **KU-60019** has been screened against a panel of 229 different protein kinases and showed little to no nonspecific target effects.[1]

Q2: I am observing effects on AKT phosphorylation in my experiments with **KU-60019**. Is this an off-target effect?

A2: Not necessarily. While **KU-60019** is highly selective for ATM, it has been reported to reduce basal and radiation-induced phosphorylation of AKT at the Serine 473 residue.[4][5] This effect is likely ATM-dependent, as it was not observed in ATM-deficient (A-T) fibroblasts.[4][5] The







current hypothesis is that ATM may regulate a protein phosphatase that acts on AKT.[4][5] Therefore, the observed changes in AKT phosphorylation are more likely a downstream consequence of ATM inhibition rather than a direct off-target effect on a kinase in the AKT pathway.

Q3: My cells are showing unexpected phenotypes like decreased migration and invasion after **KU-60019** treatment. Are these known effects?

A3: Yes, **KU-60019** has been shown to inhibit the migration and invasion of glioma cells in vitro. [1] These effects are thought to be linked to the role of ATM in prosurvival signaling pathways, including the AKT and MEK/ERK pathways, which are involved in cell motility.[5] As with AKT phosphorylation, these effects are likely downstream consequences of ATM inhibition.

Q4: I've read that **KU-60019** might be a "PAINS" compound. What does this mean for my experiments?

A4: PAINS (Pan-Assay Interference Compounds) are molecules that can appear to be active in a variety of high-throughput screening assays due to non-specific activity, such as chemical reactivity, aggregation, or fluorescence interference. Some sources have noted that **KU-60019** contains a reactive motif associated with PAINS compounds.[6] While **KU-60019** has demonstrated specific on-target activity in numerous studies, it is crucial to include appropriate controls in your experiments to rule out assay interference. This includes using structurally distinct ATM inhibitors to confirm phenotypes and performing direct target engagement assays.

Troubleshooting Guide



Observed Problem	Potential Cause	Suggested Solution
Inconsistent or weaker than expected inhibition of ATM activity in cells.	 Compound degradation. 2. Insufficient cellular uptake. 3. High intracellular ATP concentration competing with the inhibitor. 	1. Prepare fresh stock solutions of KU-60019. 2. Verify cell permeability using a Cellular Thermal Shift Assay (CETSA). 3. Ensure you are using a sufficient concentration of KU-60019 to competitively inhibit ATM in the presence of cellular ATP.
Phenotype is not consistent with known ATM functions.	 Off-target effect. 2. Cell line- specific signaling pathways. 3. Experimental artifact. 	1. Perform a rescue experiment with an inhibitor- resistant ATM mutant. 2. Use a structurally unrelated ATM inhibitor to see if the phenotype is recapitulated. 3. Conduct a kinome-wide screen to identify potential off-targets.
High background or false positives in screening assays.	KU-60019 may be acting as a PAINS compound in your specific assay format.	1. Run control experiments with known PAINS compounds. 2. Use an alternative assay format (e.g., a direct binding assay instead of an enzymatic assay). 3. Confirm hits with secondary, orthogonal assays.

Quantitative Data Summary

The following table summarizes the inhibitory potency of **KU-60019** against its primary target ATM and related kinases.



Kinase	IC50	Fold Selectivity vs. ATM	Reference
ATM	6.3 nM	1	[2][3]
DNA-PKcs	1.7 μΜ	~270	[3]
ATR	>10 μM	>1600	[3]
Panel of 229 Kinases	Little to no inhibition	-	[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen® Kinase Binding Assay)

This protocol provides a general framework for assessing the in vitro potency of **KU-60019** against a target kinase.

Materials:

• KU-60019

- Target Kinase (e.g., recombinant ATM)
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor® 647-labeled Kinase Tracer
- Kinase Buffer
- 384-well microplate
- Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

• Compound Dilution: Prepare a serial dilution of **KU-60019** in kinase buffer.



- Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-anti-Tag antibody in kinase buffer.
- Assay Assembly: In a 384-well plate, add the KU-60019 dilutions, the kinase/antibody mixture, and the Alexa Fluor® 647-labeled kinase tracer.
- Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
- Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
- Data Analysis: Calculate the TR-FRET ratio and plot the results against the KU-60019 concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of **KU-60019** binding to ATM in a cellular context.

Materials:

- Cells expressing the target kinase (ATM)
- KU-60019
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer
- Equipment for heating cells (e.g., PCR cycler)
- Western Blotting reagents and equipment

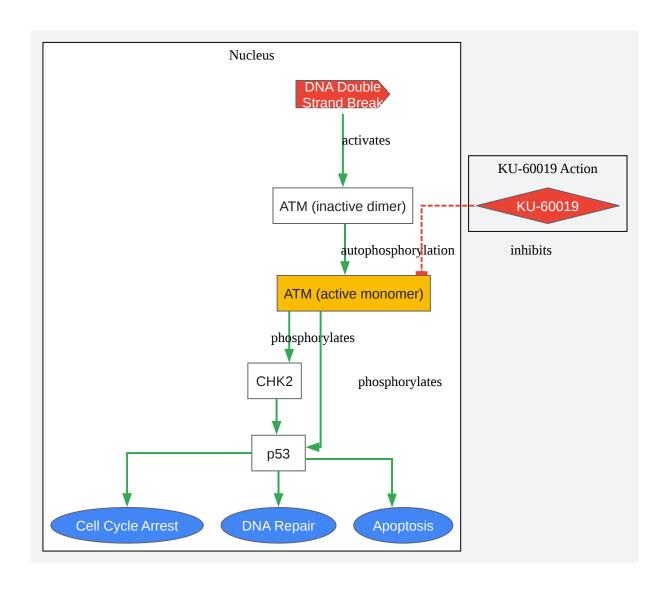
Procedure:



- Cell Treatment: Treat cultured cells with **KU-60019** or DMSO for a specified time.
- Heating: Heat the treated cells to a range of temperatures to induce thermal denaturation of proteins.
- Cell Lysis: Lyse the cells to release soluble proteins.
- Centrifugation: Centrifuge the lysates to separate the soluble fraction from the aggregated, denatured proteins.
- Western Blotting: Analyze the amount of soluble ATM protein in the supernatant by Western blotting.
- Data Analysis: A shift in the melting curve of ATM in the presence of KU-60019 indicates target engagement.

Visualizations

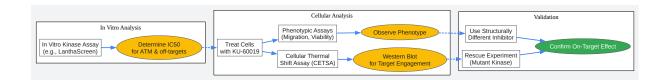




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Caption: ATM Signaling Pathway and KU-60019 Inhibition.

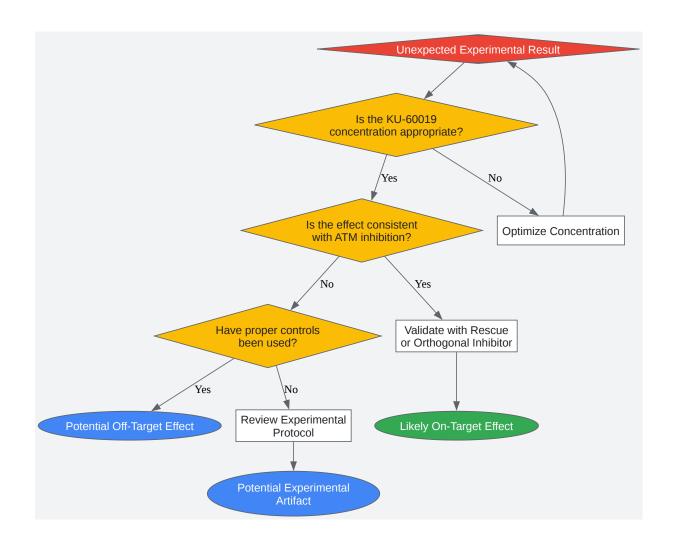




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Caption: Workflow for Assessing KU-60019 Specificity.





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Caption: Troubleshooting Logic for Unexpected Results.



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